(1S,2S)-1,2-Dihydronaphthalene-1,2-diol
(1S,2S)-1,2-Dihydronaphthalene-1,2-diol
(1S,2S)-1,2-dihydronaphthalene-1,2-diol is the (1S,2S)-isomer of trans-1,2-dihydronaphthalene-1,2-diol. It is an enantiomer of a (1R,2R)-1,2-dihydronaphthalene-1,2-diol.
Brand Name:
Vulcanchem
CAS No.:
13011-97-7
VCID:
VC0081856
InChI:
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1
SMILES:
C1=CC=C2C(C(C=CC2=C1)O)O
Molecular Formula:
C10H10O2
Molecular Weight:
162.18 g/mol
(1S,2S)-1,2-Dihydronaphthalene-1,2-diol
CAS No.: 13011-97-7
Main Products
VCID: VC0081856
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
CAS No. | 13011-97-7 |
---|---|
Product Name | (1S,2S)-1,2-Dihydronaphthalene-1,2-diol |
Molecular Formula | C10H10O2 |
Molecular Weight | 162.18 g/mol |
IUPAC Name | (1S,2S)-1,2-dihydronaphthalene-1,2-diol |
Standard InChI | InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1 |
Standard InChIKey | QPUHWUSUBHNZCG-UWVGGRQHSA-N |
Isomeric SMILES | C1=CC=C2[C@@H]([C@H](C=CC2=C1)O)O |
SMILES | C1=CC=C2C(C(C=CC2=C1)O)O |
Canonical SMILES | C1=CC=C2C(C(C=CC2=C1)O)O |
Description | (1S,2S)-1,2-dihydronaphthalene-1,2-diol is the (1S,2S)-isomer of trans-1,2-dihydronaphthalene-1,2-diol. It is an enantiomer of a (1R,2R)-1,2-dihydronaphthalene-1,2-diol. |
Synonyms | dihydrodiol trans-1,2-dihydro-1,2-naphthalenediol |
PubChem Compound | 114831 |
Last Modified | Nov 11 2021 |
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